Timelotem
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Overview
Description
Timelotem is a benzodiazepine derivative with an unusual activity profile. Unlike most benzodiazepines, this compound has little or no activity at the gamma-aminobutyric acid receptor, but instead acts as an atypical antipsychotic drug with similar pharmacology and effects to the structurally related drug clozapine . This compound is known for its significant antipsychotic properties and is used in studies of schizophrenia and other mental disorders .
Preparation Methods
Timelotem can be prepared by cyclization of the acyl diamine with phosphorus oxychloride at temperatures ranging from 80 to 130 degrees Celsius, yielding the ring isomers. At higher reaction temperatures, one isomer is formed almost exclusively . The compound can be separated into its enantiomers. Subsequent reaction with methylamine, either of the crude mixture of isomers or of the pure racemic or enantiomeric form, affords the final compound .
Chemical Reactions Analysis
Timelotem undergoes several types of chemical reactions:
Cyclization: The preparation of this compound involves cyclization of the acyl diamine with phosphorus oxychloride.
Substitution: The compound can undergo substitution reactions, particularly involving the thiophene ring.
Oxidation and Reduction: While specific details on oxidation and reduction reactions are not extensively documented, it is likely that this compound can participate in these reactions under appropriate conditions.
Common reagents and conditions used in these reactions include phosphorus oxychloride for cyclization and methylamine for subsequent reactions . The major products formed from these reactions are the ring isomers and the final this compound compound .
Scientific Research Applications
Timelotem has several scientific research applications:
Chemistry: Used as a model compound for studying benzodiazepine derivatives and their unique properties.
Medicine: Studied for its potential use in treating schizophrenia and other mental disorders.
Industry: Potential applications in the pharmaceutical industry for developing new antipsychotic medications.
Mechanism of Action
Timelotem produces sedative, anti-anxiety, and anti-convulsant effects by enhancing the action of the neurotransmitter gamma-aminobutyric acid . Unlike most benzodiazepines, this compound has little or no activity at the gamma-aminobutyric acid receptor, but instead acts as an atypical antipsychotic drug . The molecular targets and pathways involved include the gamma-aminobutyric acid receptor and other pathways related to antipsychotic effects .
Comparison with Similar Compounds
Properties
CAS No. |
96306-34-2 |
---|---|
Molecular Formula |
C17H18FN3S |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
10-fluoro-3-methyl-7-thiophen-2-yl-2,4,4a,5-tetrahydro-1H-pyrazino[1,2-a][1,4]benzodiazepine |
InChI |
InChI=1S/C17H18FN3S/c1-20-6-7-21-13(11-20)10-19-17(16-3-2-8-22-16)14-5-4-12(18)9-15(14)21/h2-5,8-9,13H,6-7,10-11H2,1H3 |
InChI Key |
ICHHTOMWWAMJQP-UHFFFAOYSA-N |
SMILES |
CN1CCN2C(C1)CN=C(C3=C2C=C(C=C3)F)C4=CC=CS4 |
Canonical SMILES |
CN1CCN2C(C1)CN=C(C3=C2C=C(C=C3)F)C4=CC=CS4 |
Key on ui other cas no. |
105138-32-7 120106-97-0 120106-98-1 |
Synonyms |
10-fluoro-1,2,3,4,4a,5-hexahydro-3-methyl-7-(2-thienyl)pyrazino(1,2-a)(1,4)benzodiazepine timelotem timelotem maleate(1:2) timelotem maleate(1:2), (+-)-isome |
Origin of Product |
United States |
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